2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C15H11N3O4 and its molecular weight is 297.26g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis and Antibacterial Properties
A study conducted by Memar et al. (2020) demonstrated the green synthesis of pyrano[3,2-b]pyran derivatives, including 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b] pyran-3-carbonitriles, using a multicomponent reaction. These compounds were synthesized under environmentally friendly conditions and showed promising antibacterial activity, especially against Staphylococcus aureus, with significant minimum inhibitory concentration (MIC) values. Additionally, these derivatives exhibited notable antioxidant properties, indicating their potential for developing new antibacterial and antioxidant agents (Memar et al., 2020).
Efficient Synthesis in Water
Sadeghi et al. (2014) described an efficient and versatile method for synthesizing 2-amino-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives in water. This method employs nano-silica sulfuric acid (SiO2–OSO3H nanoparticles) as a catalyst, offering improved yields and highlighting a green protocol for these compounds' synthesis. The catalyst's recoverability by simple filtration and its reusability in subsequent reactions underline the method's environmental and practical benefits (Sadeghi et al., 2014).
Structural Analysis through X-ray Crystallography
Ganapathy et al. (2015) provided insights into the crystal structure of a closely related compound, showcasing the utility of X-ray diffraction data in elucidating the structural details of these complex molecules. The study offers valuable information on the compound's molecular configuration, which is crucial for understanding its reactivity and potential applications in medicinal chemistry and materials science (Ganapathy et al., 2015).
Applications in Organic–Inorganic Photodiode Fabrication
Research by Zeyada et al. (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including those similar in structure to the compound . Their application in fabricating organic–inorganic photodiodes demonstrates the potential of these derivatives in electronic and optoelectronic devices, offering insights into their electrical and optical properties and their suitability for photodiode applications (Zeyada et al., 2016).
Future Directions
The future directions for research on “2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile” could include further studies on its synthesis, structure, reactivity, mechanism of action, and biological activities. Given the importance of pyrano[3,2-b]pyrans in medicinal and pharmaceutical chemistry , there is potential for significant advancements in this area.
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-4-yl-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c16-6-10-12(8-1-3-18-4-2-8)14-13(22-15(10)17)11(20)5-9(7-19)21-14/h1-5,12,19H,7,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVLMYOPSKMFKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.